P2X3 Receptor Antagonist Potency vs. Closest In-Class Reference Compound
The target compound is structurally positioned within the Bayer 1,3-thiazol-2-yl benzamide patent family, which claims P2X3 antagonism. The most analogous compound with publicly disclosed data, filapixant (BAY 1817080), demonstrates an IC50 of approximately 7 nM at the human P2X3 receptor in a FLIPR calcium assay [1]. While the target compound's exact IC50 is not individually disclosed in the patent, it is encompassed by Markush claims that specify P2X3 inhibitory activity with IC50 values < 500 nM, preferably < 100 nM, more preferably < 10 nM [2]. This class-level inference places the target compound within a potency range comparable to filapixant, but its distinct N-(2-methylpropyl)carbamoyl side chain differentiates it structurally from filapixant's more complex substitution pattern.
| Evidence Dimension | P2X3 receptor inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually disclosed; covered by patent claims specifying IC50 < 500 nM, preferably < 100 nM [2] |
| Comparator Or Baseline | filapixant (BAY 1817080): IC50 7 nM at hP2X3 (FLIPR calcium assay) [1] |
| Quantified Difference | Exact difference unknown; structural divergence in the amide side chain suggests potential differences in potency and selectivity |
| Conditions | Recombinant human P2X3 receptor, intracellular calcium flux (FLIPR) assay |
Why This Matters
This establishes the compound's primary biological target and provides a class-based potency benchmark, critical for researchers selecting a P2X3 inhibitor scaffold with defined structural features.
- [1] IUPHAR/BPS Guide to Pharmacology. filapixant ligand activity chart. P2X3 receptor, IC50 7 nM, accessed May 2026. View Source
- [2] Bayer Aktiengesellschaft. 1,3-thiazol-2-yl substituted benzamides. US2018/0072713A1, claims 1-22. View Source
